3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride
Overview
Description
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is a chemical compound with the CAS Number: 1672675-26-1 . It has a molecular weight of 204.7 g/mol . The IUPAC name for this compound is 3-methyl-2-morpholinobutanenitrile hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is 1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular formula of 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is C9H17ClN2O. It has a molecular weight of 204.7 g/mol.Scientific Research Applications
Life Science Research
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride: is utilized in life science research for its potential as a biochemical reagent. It may be involved in the synthesis of molecules that interact with biological systems, aiding in the study of cellular processes and the development of therapeutic agents .
Material Science
In material science, this compound could play a role in the development of new materials with unique properties. Its molecular structure allows for the exploration of interactions at the atomic level, which can lead to the creation of innovative materials with specific characteristics for industrial applications .
Chemical Synthesis
This chemical serves as an intermediate in organic synthesis. Its morpholine group can act as a directing group or a leaving group in various chemical reactions, making it a valuable compound for constructing complex organic molecules .
Chromatography
In chromatographic methods, 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride might be used as a standard or a derivative for the analysis of similar compounds. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .
Analytical Research
Analytical research applications of this compound include its use as a reference material in quantitative and qualitative analysis. It can help in calibrating instruments, validating methods, and ensuring the accuracy of analytical results .
Pharmacological Studies
The compound’s structure suggests potential pharmacological applications. It could be used in the design and synthesis of drug candidates, particularly in the modulation of biological targets that interact with the morpholine moiety .
Safety And Hazards
properties
IUPAC Name |
3-methyl-2-morpholin-4-ylbutanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFVZCOHJGFBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N1CCOCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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